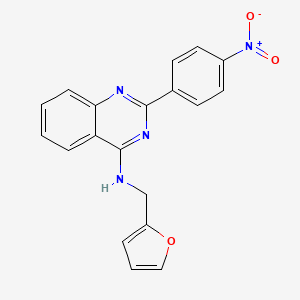

![molecular formula C15H18N2OS2 B5547182 3-cyclohexyl-2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5547182.png)

3-cyclohexyl-2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-d]pyrimidin-4(3H)-ones are a class of compounds known for their pharmacological importance. Traditionally, their synthesis required multi-step processes that were not only time-consuming but also involved complex purification steps. Recent advancements have streamlined their production, enhancing the efficiency and sustainability of these procedures.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been refined to a one-step catalytic four-component reaction, which represents a significant improvement over the traditional three-step synthesis. This process involves the reaction of ketones, ethyl cyanoacetate, S8, and formamide, characterized by step economy, reduced catalyst loading, and simplified purification, offering a greener approach to producing these compounds (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones and their derivatives has been extensively studied, revealing insights into their chemical characteristics and potential for further functionalization. Quantum chemical calculations, including HOMO, LUMO, energy gap, and other parameters, have been performed to understand the molecular properties of these compounds (Kökbudak et al., 2020).

Chemical Reactions and Properties

Various functionalized derivatives of this class have been synthesized, showcasing the versatility and reactivity of the core structure. For instance, reactions with hydrazonoyl halides have led to the creation of novel compounds with potential biological activities (Shawali et al., 2006).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4(3H)-ones are crucial for their application in various fields. Solubility, melting points, and crystalline structure play a significant role in their handling and formulation. The crystal structure of certain derivatives has been characterized, offering insights into the compound's solid-state properties (Chen & Liu, 2019).

Chemical Properties Analysis

The chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones, including their reactivity and stability, are influenced by their molecular structure. Their ability to undergo various chemical reactions, such as S-alkylation under phase transfer conditions, highlights their chemical versatility and potential for further chemical modifications (Dave & Patel, 2001).

Scientific Research Applications

Antimicrobial and Antiviral Evaluation

- A study explored the synthesis of thienopyrimidine derivatives, including structures related to the compound , and evaluated their antimicrobial and antiviral activities. Some of these compounds demonstrated promising activity in this context (El-Sherbeny et al., 1995).

Cytotoxic Activity and Quantum Chemical Calculations

- Research on 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives, structurally similar to the target compound, included quantum chemical calculations and testing of cytotoxic activities against human liver and breast cancer cell lines (Kökbudak et al., 2020).

Synthesis and Structural Studies

- A study focused on the one-pot synthesis of thieno[2,3-b]pyridine and related pyrimidine derivatives, providing insights into the synthesis methods and structural characteristics of such compounds (Dyachenko et al., 2020).

Reaction Mechanism and Biological Activity

- Another research explored the two-component, one-pot synthesis of pyrimido[1,2-b][1,2,4,5]tetrazines, involving a compound structurally related to the target molecule, and evaluated the biological activity of the products (Hassan, 2006).

Pharmacological Properties

- Investigations into the synthesis and S-methylation of thienopyrimidinones aimed to explore their pharmacological properties. This research provides a context for understanding the potential medical applications of such compounds (Dave et al., 1997).

Antimicrobial Activity

- Research on the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones, which share a similar structural framework with the target compound, showed promising antimicrobial activity against Staphylococcus aureus (Sirakanyan et al., 2015).

Synthesis of Thienopyrimido-triazoles

- The synthesis of thienopyrimido-1,2,4-triazoles, based on compounds structurally similar to the target molecule, was reported. This study contributes to the broader understanding of heterocyclic compound synthesis (El-Gazzar et al., 2002).

properties

IUPAC Name |

11-cyclohexyl-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS2/c18-14-12-10-7-4-8-11(10)20-13(12)16-15(19)17(14)9-5-2-1-3-6-9/h9H,1-8H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNFIEKHTNWCFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C3=C(NC2=S)SC4=C3CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5547103.png)

![4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5547111.png)

![1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547116.png)

![5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5547123.png)

![6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5547126.png)

![6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile](/img/structure/B5547137.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol](/img/structure/B5547144.png)

![(4aS*,7aR*)-1-benzoyl-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547161.png)

![1-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}-2-pyrrolidinone](/img/structure/B5547168.png)

![3-(3-{[(2-furylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B5547172.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methoxynicotinamide](/img/structure/B5547180.png)